molecular formula C80H136Br2S2 B13138507 6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No.: B13138507
M. Wt: 1321.9 g/mol
InChI Key: AQBJDHAYWLLNNH-UHFFFAOYSA-N
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Description

6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound with the molecular formula C80H136Br2S2. This compound is characterized by its unique pentacyclic structure, which includes bromine and sulfur atoms. It is primarily used in advanced materials science and organic electronics due to its distinctive electronic properties.

Preparation Methods

The synthesis of 6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene involves multiple steps. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of bromine and hexadecyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as alkyl or aryl groups. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles.

Scientific Research Applications

6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior and function. The pathways involved often include electron transfer processes and the formation of stable complexes with other molecules .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C80H136Br2S2

Molecular Weight

1321.9 g/mol

IUPAC Name

6,15-dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

InChI

InChI=1S/C80H136Br2S2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-79(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)71-65-70-72(66-69(71)77-73(79)67-75(81)83-77)80(74-68-76(82)84-78(70)74,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h65-68H,5-64H2,1-4H3

InChI Key

AQBJDHAYWLLNNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)Br)C(C5=C3SC(=C5)Br)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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